molecular formula C7H3ClFNaO2 B3180287 Sodium 4-chloro-3-fluorobenzoate CAS No. 1421029-88-0

Sodium 4-chloro-3-fluorobenzoate

Cat. No.: B3180287
CAS No.: 1421029-88-0
M. Wt: 196.54 g/mol
InChI Key: WRWQQRPVYHOJIC-UHFFFAOYSA-M
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Description

Sodium 4-chloro-3-fluorobenzoate is an organic compound with the molecular formula C₇H₅ClFNaO₂ and a molecular weight of 198.55 g/mol . This compound is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-chloro-3-fluorobenzoate typically involves the reaction of 4-chloro-3-fluorobenzoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the sodium salt. The reaction can be represented as follows: [ \text{C}_7\text{H}_4\text{ClFO}_2 + \text{NaOH} \rightarrow \text{C}_7\text{H}_5\text{ClFNaO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale neutralization reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction conditions such as temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-chloro-3-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Electrophilic Aromatic Substitution:

    Reduction: The compound can be reduced to form 4-chloro-3-fluorobenzyl alcohol under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Products like 4-chloro-3-fluorophenol, 4-chloro-3-fluoroaniline, or 4-chloro-3-fluorobenzyl thiol.

    Electrophilic Aromatic Substitution: Products like 2,4-dichloro-3-fluorobenzoic acid or 4-chloro-3-fluoronitrobenzene.

    Reduction: 4-chloro-3-fluorobenzyl alcohol.

Scientific Research Applications

Sodium 4-chloro-3-fluorobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.

    Industry: Utilized in the manufacture of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium 4-chloro-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, in enzyme inhibition studies, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

  • Sodium 3-chloro-4-fluorobenzoate
  • Sodium 4-chloro-2-fluorobenzoate
  • Sodium 2-chloro-3-fluorobenzoate

Comparison: Sodium 4-chloro-3-fluorobenzoate is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications where other isomers may not be as effective .

Properties

IUPAC Name

sodium;4-chloro-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2.Na/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWQQRPVYHOJIC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])F)Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421029-88-0
Record name Benzoic acid, 4-chloro-3-fluoro-, sodium salt (1:1)
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421029880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-chloro-3-fluoro-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 4-chloro-3-fluorobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-chloro-3-fluorobenzoate
Reactant of Route 2
Sodium 4-chloro-3-fluorobenzoate
Reactant of Route 3
Sodium 4-chloro-3-fluorobenzoate
Reactant of Route 4
Sodium 4-chloro-3-fluorobenzoate
Reactant of Route 5
Sodium 4-chloro-3-fluorobenzoate
Reactant of Route 6
Sodium 4-chloro-3-fluorobenzoate

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